molecular formula C20H25NO4 B15007049 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol

Cat. No.: B15007049
M. Wt: 343.4 g/mol
InChI Key: STBWVSJNJBTCRE-UHFFFAOYSA-N
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Description

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core, which is a privileged scaffold in medicinal chemistry due to its broad-spectrum biological activity.

Preparation Methods

The synthesis of 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization. This method is advantageous due to its simplicity and convenience.

Chemical Reactions Analysis

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: This compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is investigated for its potential use in treating neurodegenerative diseases, cancer, and infectious diseases due to its broad-spectrum biological activity.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol involves its interaction with various molecular targets and pathways. The tetrahydroisoquinoline core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of neurotransmitters or interact with receptors in the central nervous system, leading to therapeutic effects.

Comparison with Similar Compounds

2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol can be compared with other tetrahydroisoquinoline derivatives such as:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but lacks the ethoxy groups, which may affect its biological activity.

    6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is similar but does not have the methoxyphenol group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-3-methoxyphenol

InChI

InChI=1S/C20H25NO4/c1-4-24-17-11-13-9-10-21-20(14(13)12-18(17)25-5-2)19-15(22)7-6-8-16(19)23-3/h6-8,11-12,20-22H,4-5,9-10H2,1-3H3

InChI Key

STBWVSJNJBTCRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC=C3OC)O)OCC

Origin of Product

United States

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